molecular formula C13H8Br2N4 B11041225 4-Amino-2-bromo-6-(3-bromophenyl)-2,5-dihydropyridine-3,5-dicarbonitrile

4-Amino-2-bromo-6-(3-bromophenyl)-2,5-dihydropyridine-3,5-dicarbonitrile

Cat. No.: B11041225
M. Wt: 380.04 g/mol
InChI Key: YMZFTOISGRWCPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-AMINO-2-BROMO-6-(3-BROMOPHENYL)-2,5-DIHYDRO-3,5-PYRIDINEDICARBONITRILE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both amino and bromo functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-2-BROMO-6-(3-BROMOPHENYL)-2,5-DIHYDRO-3,5-PYRIDINEDICARBONITRILE typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of amino groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-2-BROMO-6-(3-BROMOPHENYL)-2,5-DIHYDRO-3,5-PYRIDINEDICARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, hydrogen gas, and various nucleophiles. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different substituents.

Scientific Research Applications

4-AMINO-2-BROMO-6-(3-BROMOPHENYL)-2,5-DIHYDRO-3,5-PYRIDINEDICARBONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-AMINO-2-BROMO-6-(3-BROMOPHENYL)-2,5-DIHYDRO-3,5-PYRIDINEDICARBONITRILE involves its interaction with molecular targets and pathways within cells. The compound may bind to specific proteins or enzymes, altering their activity and affecting cellular functions. The exact pathways and targets can vary depending on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-AMINO-2-BROMO-6-(3-BROMOPHENYL)-2,5-DIHYDRO-3,5-PYRIDINEDICARBONITRILE include:

  • 4-AMINO-2-BROMO-6-METHOXY-3,5-PYRIDINEDICARBONITRILE
  • 4-AMINO-2-BROMO-6-(4-BROMOPHENYL)-3,5-PYRIDINEDICARBONITRILE

Uniqueness

The uniqueness of 4-AMINO-2-BROMO-6-(3-BROMOPHENYL)-2,5-DIHYDRO-3,5-PYRIDINEDICARBONITRILE lies in its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H8Br2N4

Molecular Weight

380.04 g/mol

IUPAC Name

4-amino-2-bromo-6-(3-bromophenyl)-2,5-dihydropyridine-3,5-dicarbonitrile

InChI

InChI=1S/C13H8Br2N4/c14-8-3-1-2-7(4-8)12-9(5-16)11(18)10(6-17)13(15)19-12/h1-4,9,13H,18H2

InChI Key

YMZFTOISGRWCPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(C(=C(C2C#N)N)C#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.